
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is an organic compound that features both ether and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL typically involves the following steps:
Etherification: The initial step involves the etherification of a suitable alcohol with a hexadecyl halide under basic conditions to form the hexadecyloxy group.
Thioether Formation: The next step involves the reaction of the intermediate with a hexadecyl thiol in the presence of a base to introduce the hexadecylsulfanyl group.
Final Product Formation: The final step involves the reduction of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ether and thioether groups can be reduced under specific conditions to yield the corresponding alcohols and thiols.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Esters, ethers, sulfonates.
Scientific Research Applications
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparison with Similar Compounds
Similar Compounds
2-(Hexadecyloxy)propan-1-OL: Lacks the thioether group, making it less effective in certain applications.
3-(Hexadecylsulfanyl)propan-1-OL: Lacks the ether group, reducing its amphiphilic properties.
2-(Hexadecyloxy)-3-(methylsulfanyl)propan-1-OL: Contains a methylsulfanyl group instead of a hexadecylsulfanyl group, altering its physical and chemical properties.
Uniqueness
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is unique due to the presence of both ether and thioether groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption.
Properties
CAS No. |
105543-65-5 |
|---|---|
Molecular Formula |
C35H72O2S |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
2-hexadecoxy-3-hexadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C35H72O2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-35(33-36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
InChI Key |
WAIGZSWJEWDNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)CSCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


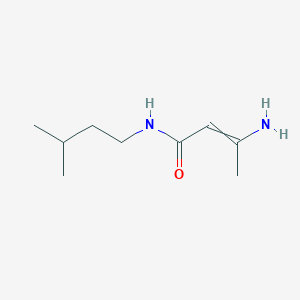
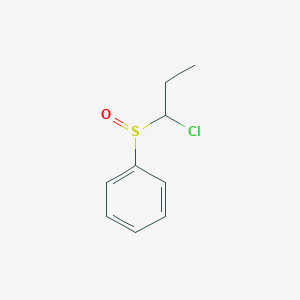
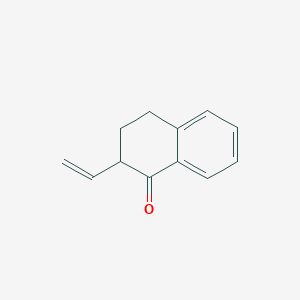
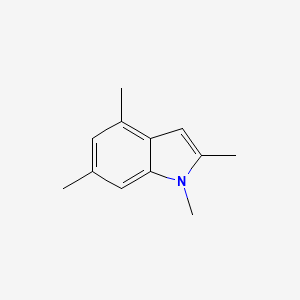
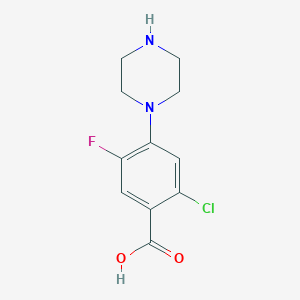
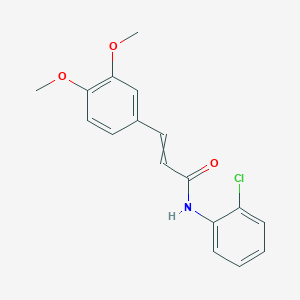

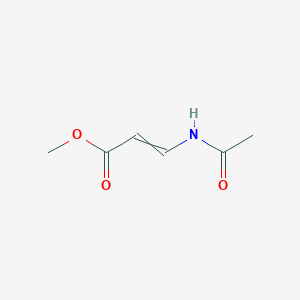
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
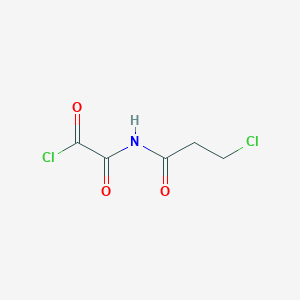
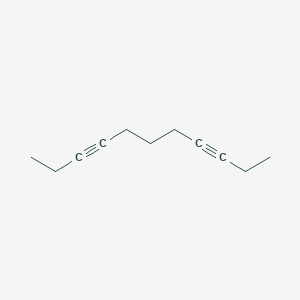
![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)
